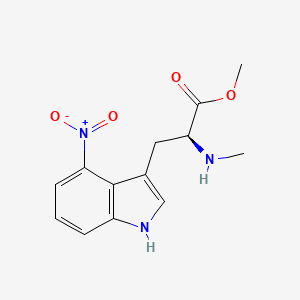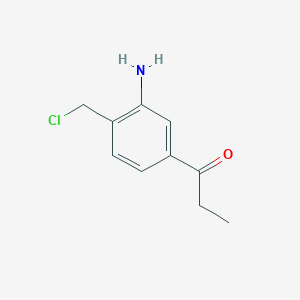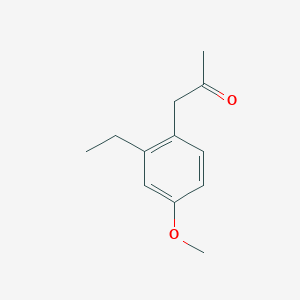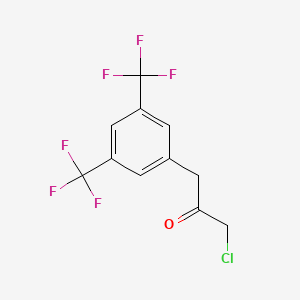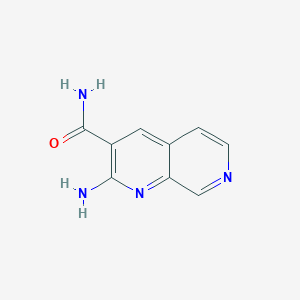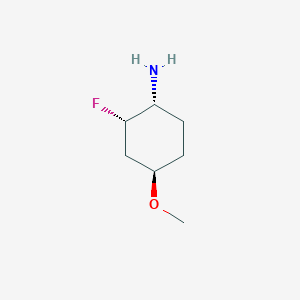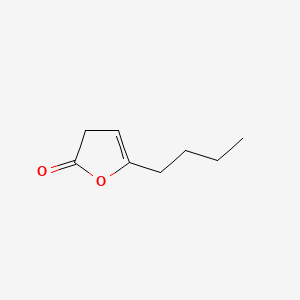![molecular formula C24H30O11 B14069957 [(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harpagoside is synthesized through a series of biochemical reactions starting from geraniol, which is derived from geranyl pyrophosphate . The process involves hydroxylation, oxidation, cyclization, and glycosylation steps . The key enzymes involved include geraniol 8-hydroxylase, 8-hydroxygeraniol dehydrogenase, and monoterpene cyclase .
Industrial Production Methods: Industrial production of harpagoside typically involves the extraction from the roots of Harpagophytum procumbens . The extraction process may include methods such as microwave extraction followed by high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride.
Esterification: Utilizes reagents such as acetic anhydride or cinnamoyl chloride.
Major Products: The major products formed from these reactions include harpagide and other iridoid glycosides .
Wissenschaftliche Forschungsanwendungen
Harpagoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying iridoid glycosides and their biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and anti-arthritic properties.
Industry: Utilized in the production of nutraceuticals and herbal supplements.
Wirkmechanismus
Harpagoside exerts its effects primarily through the inhibition of cyclooxygenases 1 and 2 (COX-1/2) in the arachidonic acid pathway . This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Additionally, harpagoside modulates the expression of inflammatory cytokines and enzymes involved in cartilage degradation .
Vergleich Mit ähnlichen Verbindungen
Harpagide: Another iridoid glycoside found in Harpagophytum procumbens.
Acteoside: A phenylpropanoid glycoside with similar anti-inflammatory properties.
Verbascoside: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: Harpagoside is unique due to its specific molecular structure, which includes a cinnamoyl ester group that enhances its anti-inflammatory activity . Its ability to inhibit both COX-1 and COX-2 enzymes distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C24H30O11 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/t14?,15?,17?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |
InChI-Schlüssel |
KVRQGMOSZKPBNS-OMXCXIKASA-N |
Isomerische SMILES |
C[C@@]1(CC([C@]2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Kanonische SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



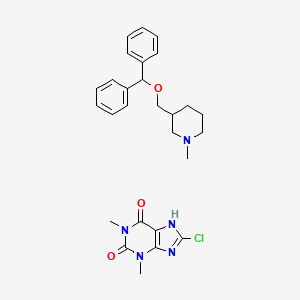
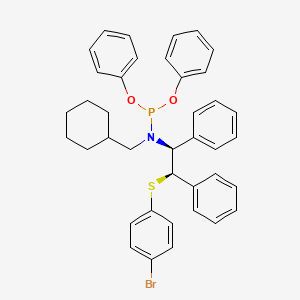
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)

